molecular formula C19H22ClN3O B2953601 N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide CAS No. 553657-31-1

N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide

Cat. No.: B2953601
CAS No.: 553657-31-1
M. Wt: 343.86
InChI Key: VNHYYNNGYWXUPB-UHFFFAOYSA-N
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Description

N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a chloro-substituted methylphenyl group, and a piperazine ring with a carboxamide functional group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes mentioned above. The reactions are carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with their active sites, leading to a decrease in their catalytic activity . Additionally, the compound may interact with cell membrane receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Properties

IUPAC Name

N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-15-7-8-17(20)13-18(15)22-9-11-23(12-10-22)19(24)21-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHYYNNGYWXUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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